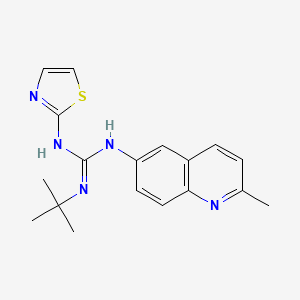
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- is a complex organic compound that belongs to the guanidine family. Guanidines are known for their strong basicity and are often used in various chemical reactions and applications. This particular compound features a quinoline and thiazole moiety, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- typically involves multi-step organic synthesis. The process may start with the preparation of the quinoline and thiazole intermediates, followed by their coupling with a guanidine derivative. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dichloromethane or ethanol. Reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline or thiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to partially or fully reduced derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, guanidine derivatives are often studied for their potential as enzyme inhibitors or modulators of biological pathways.
Medicine
Industry
In the industrial sector, such compounds can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinoline and thiazole moieties may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyridyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-imidazolyl)
- Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-pyrimidinyl)
Uniqueness
The presence of the thiazole ring in Guanidine, 1-tert-butyl-2-(2-methyl-6-quinolyl)-3-(2-thiazolyl)- distinguishes it from other similar compounds. This structural feature may impart unique chemical reactivity and biological activity, making it a valuable compound for research and application.
Propriétés
Numéro CAS |
72041-93-1 |
|---|---|
Formule moléculaire |
C18H21N5S |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
2-tert-butyl-1-(2-methylquinolin-6-yl)-3-(1,3-thiazol-2-yl)guanidine |
InChI |
InChI=1S/C18H21N5S/c1-12-5-6-13-11-14(7-8-15(13)20-12)21-16(23-18(2,3)4)22-17-19-9-10-24-17/h5-11H,1-4H3,(H2,19,21,22,23) |
Clé InChI |
ZEPDHDKSJJLHQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=NC(C)(C)C)NC3=NC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Chloroacetyl)phenyl]acetonitrile](/img/structure/B14468077.png)
![(2S,3R)-2-[(Benzyloxy)methyl]-3-methyloxirane](/img/structure/B14468089.png)
![2-Methoxy-4-[(2-methoxyphenoxy)acetyl]phenyl acetate](/img/structure/B14468098.png)
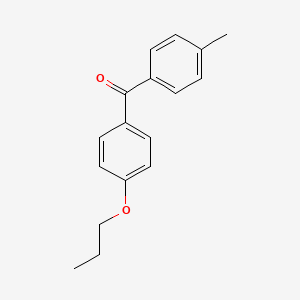
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
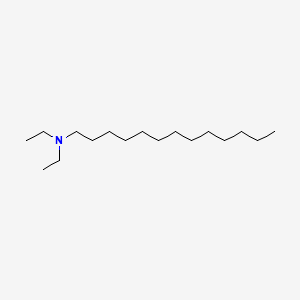
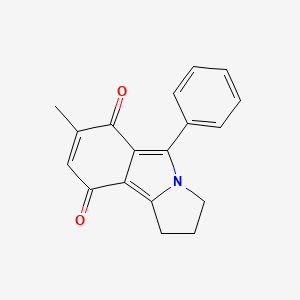
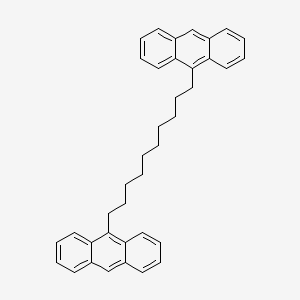
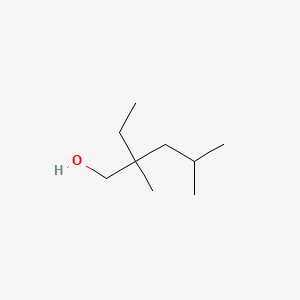
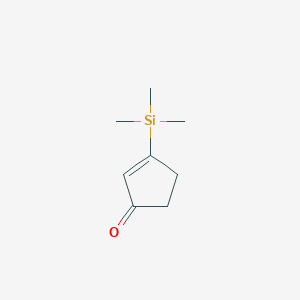
![6-Nitro-1-(trimethylsilyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14468153.png)
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)
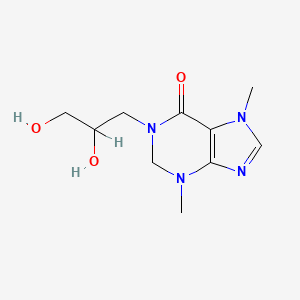
![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
